Valerosidate
Overview
Description
Valerosidate is a naturally occurring glycoside compound found in various plants, including Valeriana jatamansi and Patrinia villosa . It is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and hepatoprotective effects . The chemical structure of this compound is characterized by a cyclopenta[c]pyran ring system with multiple hydroxyl groups and a glucopyranoside moiety .
Mechanism of Action
Target of Action
Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of this compound are not well-documented in the literature. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been suggested that this compound may have potential anti-cancer properties
Biochemical Pathways
It is known that this compound is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by this compound and their downstream effects.
Result of Action
This compound has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that this compound reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, this compound suppressed cell migration in HCT116 cells . These findings suggest that this compound may have potential anti-cancer properties.
Action Environment
It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Valerosidate interacts with various enzymes and proteins in biochemical reactions. It has been found that this compound can transform into a heat-generated compound, 8,9-didehydro-7-hydroxydolichodial (DHD), through thermal hydrolysis . Both this compound and DHD exhibit inhibitory effects on cell viability and migration in HCT116 colon cancer cells .
Cellular Effects
This compound influences cell function by reducing cell viability in HCT116 cells . It also suppresses cell migration in these cells . These effects are likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It significantly increases the expression of tumor suppressors p53 and PTEN in HCT116 cells after 48 hours of treatment .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the compound’s stability and degradation influence its long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valerosidate can be synthesized through the extraction of apigenin from plants, followed by glycosylation with glucose. The process involves:
Extraction: Apigenin is extracted from plant sources using solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials, followed by purification and crystallization. The steps include:
Harvesting: Collection of plant materials rich in this compound.
Extraction: Use of solvents to extract the compound.
Purification: Techniques such as column chromatography and recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Valerosidate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Valerosidate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cell viability and migration, particularly in cancer research.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Valerosidate is unique compared to other similar compounds due to its specific glycoside structure and diverse pharmacological properties. Similar compounds include:
Patrinoside: Another glycoside with similar anti-inflammatory and anticancer properties.
Villosolside: Known for its antiviral and anti-inflammatory activities.
Uniqueness: this compound’s ability to modulate multiple molecular targets and pathways, along with its diverse pharmacological effects, makes it a valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANCLZFYVLANQS-RHMPUOGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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